![molecular formula C12H12Cl4N2 B042978 3,3'-Dichlorobenzidine dihydrochloride CAS No. 612-83-9](/img/structure/B42978.png)
3,3'-Dichlorobenzidine dihydrochloride
Overview
Description
3,3'-Dichlorobenzidine dihydrochloride (DCB-dihydrochloride) is a chemical compound that is used in a wide range of scientific research applications. It is a white, crystalline solid with a molecular formula of C12H10Cl4N2 and a molecular weight of 305.09 g/mol. DCB-dihydrochloride is a highly reactive compound and is used in a variety of laboratory experiments. It is also used in the synthesis of other compounds, such as dyes and pharmaceuticals.
Scientific Research Applications
Azo Dye Production
3,3’-Dichlorobenzidine dihydrochloride is a crucial intermediate in the synthesis of azo dyes. These dyes are widely used in various industries, including textiles, printing, and plastics. The compound’s ability to form stable azo bonds makes it valuable for producing vibrant and durable colors .
Pigment Manufacturing
This compound is extensively used in the production of diarylide yellow pigments, such as Pigment Yellows 12, 13, 14, 17, 34, 55, and 83. These pigments are essential in printing inks, offering high color strength and excellent lightfastness .
Polymer Curing Agent
3,3’-Dichlorobenzidine dihydrochloride serves as a curing agent for isocyanate-containing polymers and solid urethane plastics. This application is significant in the production of durable and resilient plastic materials used in various industrial applications .
Analytical Chemistry
In analytical chemistry, 3,3’-Dichlorobenzidine dihydrochloride is used as a standard for high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its stability and well-defined properties make it suitable for calibrating instruments and ensuring accurate measurements .
Environmental Pollutant Studies
Due to its classification as an environmental pollutant and known carcinogen, 3,3’-Dichlorobenzidine dihydrochloride is studied extensively in environmental science. Research focuses on its impact on ecosystems, methods for detection, and strategies for remediation .
Toxicological Research
Given its carcinogenic properties, this compound is used in toxicological studies to understand its effects on biological systems. Research aims to elucidate the mechanisms of toxicity and develop safety guidelines for handling and exposure .
Material Science
In material science, 3,3’-Dichlorobenzidine dihydrochloride is investigated for its potential applications in developing new materials with specific properties. This includes exploring its role in enhancing the performance of polymers and composites .
Industrial Applications
Beyond its use in pigments and dyes, this compound is also employed in the manufacture of rubber and plastics. Its chemical properties contribute to the development of materials with desired characteristics, such as flexibility, durability, and resistance to environmental factors .
properties
IUPAC Name |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2.2ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;;/h1-6H,15-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAONUZFBUNTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2.2ClH, C12H12Cl4N2 | |
Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18095 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020433 | |
Record name | 3,3'-Dichlorobenzidine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dichlorobenzidine dihydrochloride is a light tan powder. (NTP, 1992), Other Solid; Water or Solvent Wet Solid, White to light-gray solid; [HSDB] Light tan solid; [CAMEO] | |
Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18095 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-, hydrochloride (1:2) | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3,3'-Dichlorobenzidine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4875 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Readily sol in alcohol; slightly soluble in water | |
Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18095 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5715 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
A typical sample /of 3,3'dichlorobenzidine dihydrochloride/ contains 10 trace metals in concn ranging from < 0.001 to 14 mg/kg each (The Upjohn Company) ... from another company ... /impurities are listed as/ 0.2% maximal insolubles in hydrochloric acid (Bofors Lakeway, Inc). | |
Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5715 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3,3'-Dichlorobenzidine dihydrochloride | |
Color/Form |
White crystals; white to light-gray powder, Needles | |
CAS RN |
612-83-9 | |
Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18095 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3'-Dichlorobenzidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612839 | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-, hydrochloride (1:2) | |
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Record name | 3,3'-Dichlorobenzidine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dichlorobenzidine dihydrochloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.386 | |
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Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L161N5V81P | |
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Record name | 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5715 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main industrial applications of 3,3'-Dichlorobenzidine dihydrochloride?
A1: 3,3'-Dichlorobenzidine dihydrochloride is primarily used as an intermediate in the production of pigments. These pigments are incorporated into various materials, including printing inks, textiles, paints, and plastics. []
Q2: How is occupational exposure to 3,3'-Dichlorobenzidine dihydrochloride monitored?
A2: Biological monitoring is crucial for individuals working with 3,3'-Dichlorobenzidine dihydrochloride. This involves analyzing urine samples for the presence of the compound itself, as well as examining hemoglobin for adducts formed by its metabolic byproducts. This two-pronged approach provides a reliable assessment of exposure levels. []
Q3: What research has been conducted on the toxicological properties of 3,3'-Dichlorobenzidine and its congeners?
A4: Studies have explored the binding affinity of benzidine and related compounds, including 3,3'-Dichlorobenzidine, to hemoglobin. [] This research provides insights into the potential for these compounds to interact with biological systems and their potential toxicological effects.
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